molecular formula C7H10ClN3O B14859651 2-(2-Aminoethyl)-5-chloro-6-methylpyrimidin-4-OL

2-(2-Aminoethyl)-5-chloro-6-methylpyrimidin-4-OL

Cat. No.: B14859651
M. Wt: 187.63 g/mol
InChI Key: AFLCIUCLMMRPEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Aminoethyl)-5-chloro-6-methylpyrimidin-4-OL is a chemical compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)-5-chloro-6-methylpyrimidin-4-OL typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4,6-dimethylpyrimidine and ethylenediamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent like ethanol or methanol. The temperature is maintained at around 60-80°C to facilitate the reaction.

    Reaction Mechanism: The reaction proceeds through nucleophilic substitution, where the amino group of ethylenediamine attacks the chloro group of 2-chloro-4,6-dimethylpyrimidine, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)-5-chloro-6-methylpyrimidin-4-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature around 25-50°C.

    Reduction: Sodium borohydride, lithium aluminum hydride; reaction temperature around 0-25°C.

    Substitution: Amines, thiols; reaction temperature around 50-80°C.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-(2-Aminoethyl)-5-chloro-6-methylpyrimidin-4-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential role in biochemical pathways and as a ligand in enzyme assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)-5-chloro-6-methylpyrimidin-4-OL involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Aminoethyl)pyrimidine
  • 5-Chloro-6-methylpyrimidin-4-OL
  • 2-(2-Aminoethyl)-5-methylpyrimidin-4-OL

Uniqueness

2-(2-Aminoethyl)-5-chloro-6-methylpyrimidin-4-OL stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both amino and chloro groups allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C7H10ClN3O

Molecular Weight

187.63 g/mol

IUPAC Name

2-(2-aminoethyl)-5-chloro-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C7H10ClN3O/c1-4-6(8)7(12)11-5(10-4)2-3-9/h2-3,9H2,1H3,(H,10,11,12)

InChI Key

AFLCIUCLMMRPEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)CCN)Cl

Origin of Product

United States

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